molecular formula C22H21N3O4 B2759022 Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate CAS No. 1251574-46-5

Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate

Cat. No.: B2759022
CAS No.: 1251574-46-5
M. Wt: 391.427
InChI Key: ASPMGRZFCTXYED-UHFFFAOYSA-N
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Description

“Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate” is an organic compound. It is an ester with a complex structure that includes a quinoline moiety, a carbonyl group, and a benzoate moiety . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom . The benzoate moiety is derived from benzoic acid and is often used in organic chemistry as a leaving group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline moiety, the introduction of the carbonyl group, and the esterification to form the benzoate moiety . The exact methods and conditions would depend on the specific starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” would be quite complex due to the presence of several functional groups and a bicyclic ring system . The quinoline moiety would contribute to the rigidity of the molecule, while the carbonyl and benzoate groups would introduce areas of polarity .


Chemical Reactions Analysis

“this compound” would be expected to undergo a variety of chemical reactions, depending on the conditions . For example, it could participate in nucleophilic substitution reactions at the carbonyl carbon or electrophilic aromatic substitution reactions on the quinoline ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have been extensively utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with metallic surfaces, a feature that is particularly important in industrial applications for protecting metals from degradation. Quinoline compounds containing polar substituents such as hydroxyl, methoxy, amino, and nitro groups have been shown to adsorb effectively and inhibit corrosion through coordination bonding (C. Verma et al., 2020).

Biomedical Applications of Quinoxaline and Imidazoquinolinamines

Quinoxaline, a compound related to quinoline, has been recognized for its potential in biomedical applications, including as catalysts' ligands, antimicrobial agents, and in the treatment of chronic and metabolic diseases. The versatility of quinoxaline derivatives allows for a wide range of biomedical applications, highlighting the potential of quinoline-related structures in drug development (Aastha Pareek and Dharma Kishor, 2015). Similarly, imiquimod and its analogues, which are non-nucleoside imidazoquinolinamines, activate the immune system and have been considered for treating various skin disorders due to their immunoregulatory, antiviral, and antitumoral activities (T. Syed, 2001).

Environmental and Pharmaceutical Significance

The environmental fate and aquatic effects of organic compounds, including those related to the quinoline family, are subjects of ongoing research. Studies indicate that these compounds, due to their biodegradable nature and potential effects on aquatic life, warrant careful consideration in both their industrial application and in the formulation of pharmaceuticals. The balance between their beneficial uses and environmental impact is a critical area of study (C. Staples, 2001).

Mechanism of Action

The mechanism of action of “Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate” would depend on its intended use. If it were used as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with “Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate” would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through laboratory testing and risk assessment .

Future Directions

The future directions for research on “Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Additionally, research could be conducted to develop more efficient methods for its synthesis or to investigate its behavior under different conditions .

Properties

IUPAC Name

methyl 4-[[4-oxo-4-(quinolin-8-ylamino)butyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-22(28)17-11-9-16(10-12-17)21(27)24-14-4-8-19(26)25-18-7-2-5-15-6-3-13-23-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPMGRZFCTXYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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